molecular formula C12H18ClNO B3149724 N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine CAS No. 67746-96-7

N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine

Cat. No. B3149724
CAS RN: 67746-96-7
M. Wt: 227.73 g/mol
InChI Key: ZSCNKOHVCKTDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine” is a chemical compound with the molecular formula C12H18ClNO . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine” can be represented by the formula C12H18ClNO . The exact structure would require more detailed information or a structural diagram, which I currently do not have.

Scientific Research Applications

Chemical Synthesis and Derivatives

N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine and its derivatives play a significant role in chemical synthesis, serving as precursors for various compounds. For instance, the synthesis of ethyl (4-chlorophenoxy)acetate and its subsequent condensation with hydrazine hydrate leads to the production of 2-(4-chlorophenoxy)-acetohydrazide. This compound, through further reactions with aromatic aldehydes, yields a range of N-(substitutedbenzylidene) acetohydrazides. These compounds are key intermediates in the synthesis of 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives, which are explored for their potential antimicrobial properties (Patel, Mistry, & Desai, 2009).

Analytical Chemistry Applications

In analytical chemistry, the compound and its related derivatives are utilized in the development of methods for detecting and quantifying various substances. For example, a method has been established for the determination of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rat plasma, showcasing the compound's relevance in pharmacokinetic studies and its potential use in the development of new pharmaceutical preparations (Bu Xiu, 2004).

Environmental Chemistry

In the field of environmental chemistry, chlorophenoxy derivatives, closely related to N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine, are investigated for their behavior and impact in various ecosystems. Studies on the determination of chlorophenoxy and other acidic herbicide residues in groundwater highlight the importance of understanding the environmental fate of these compounds. Such research aids in assessing the environmental impact of chlorophenoxy herbicides and developing strategies for pollution control and remediation (Butz & Stan, 1993).

Neuropharmacology

In neuropharmacology, compounds structurally related to N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine are explored for their neuroprotective effects. Studies on neuronal Ca(2+) channel blockers, such as LY042826 and LY393615, demonstrate significant protection against ischemia-induced hippocampal damage in animal models. These findings underscore the therapeutic potential of these compounds in treating conditions associated with cerebral ischemia and neurodegeneration (Hicks, Ward, & O'Neill, 2000).

Safety and Hazards

While specific safety and hazard information for “N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and following proper disposal methods .

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCNKOHVCKTDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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